molecular formula C32H46O8 B1669327 Cucurbitacin B CAS No. 6199-67-3

Cucurbitacin B

Cat. No.: B1669327
CAS No.: 6199-67-3
M. Wt: 558.7 g/mol
InChI Key: IXQKXEUSCPEQRD-OUKQBFOZSA-N
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Mechanism of Action

Target of Action

Cucurbitacin B, a tetracyclic triterpenoid saponin, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it interacts with FAK and vinculin , affecting the cytoskeleton’s cell adhesion and contractility . It also interferes with the activity of the GTPases RAC1 and CDC42 , which are important regulators of cell tension .

Mode of Action

This compound inhibits the JAK/STAT3 signaling pathway, thereby impacting the proliferation and maintenance of cancerous cells . It also inhibits FAK and vinculin expression, affecting the cytoskeleton’s cell adhesion and contractility . Furthermore, it interferes with the activity of the GTPases RAC1 and CDC42, thereby impacting cell migration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the activation, proliferation, and maintenance of cancerous cells . This leads to downstream effects such as inhibited cell proliferation, invasion, and migration; induced apoptosis; and encouraged cell cycle arrest .

Pharmacokinetics

This compound has a low oral bioavailability of approximately 10% . After oral dosing, the maximum concentration in plasma is reached within approximately 30 minutes . The level of this compound in plasma increases proportionally to the given dose . After intravenous administration, it has a large volume of distribution of about 51.65 L/kg and exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs . Only negligible amounts of unchanged this compound are excreted via urine and feces, suggesting that the compound might be biotransformed before undergoing excretion .

Result of Action

This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest . In particular, it has shown potent anticancer activity against A549/DDP cells .

Action Environment

This compound is primarily present in the plant kingdom, especially in the Cucurbitaceae family . These natural compounds are also known in several genera within other plant families . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited . As a result, an increase in their chemical synthesis has been developed by researchers . The environment, including the source of extraction and the method of synthesis, can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Cucurbitacin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate various signaling pathways, such as the Janus kinase/signal transducer and activator of transcription-3 (JAK/STAT3), nuclear factor erythroid 2-related factor-2/antioxidant responsive element (Nrf2/ARE), nuclear factor (NF)-κB, AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, cancerous inhibitor of protein phosphatase-2A/protein phosphatase-2A (CIP2A/PP2A), Wnt, focal adhesion kinase (FAK), Notch, and Hippo-Yes-associated protein (YAP) pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell proliferation and migration, induces apoptosis, and encourages cell cycle arrest . It also compromises cancer cell migration by decreasing mortalin, hnRNP-K, vascular endothelial growth factor, matrix metalloproteinase 2, and fibronectin .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the proliferation of, and induces apoptosis in, human cancer cells via STAT3 pathway inhibition and increased intracellular reactive oxygen species (ROS) . It also triggers replicative senescence and inhibits metastatic potential of the cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The level of this compound in plasma increases proportionally to the given dose . After administration, it has a large volume of distribution and exhibits a high tissue to plasma concentration ratio .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats, this compound was administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg . The absolute oral bioavailability of this compound was approximately 10% .

Metabolic Pathways

This compound is involved in various metabolic pathways. There is currently no available this compound metabolism profile, and glucuronide conjugated this compound is proposed as a major metabolite .

Transport and Distribution

This compound can be distributed extensively into internal organs with a high volume of distribution and tissue to plasma ratio . After intravenous administration, it exhibits a high tissue to plasma concentration ratio, approximately 60 to 280-fold in several organs .

Subcellular Localization

It is known that this compound can be distributed extensively into internal organs , suggesting that it may localize to various subcellular compartments.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin B undergoes various chemical reactions, including hydrogenation, deacetylation, hydroxylation, dehydrogenation, and isomerization . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrothis compound and isothis compound .

Comparison with Similar Compounds

  • Cucurbitacin E
  • Cucurbitacin D
  • Cucurbitacin I
  • Dihydrocucurbitacin B
  • Isothis compound

This compound stands out for its extensive research applications and potential therapeutic benefits, making it a valuable compound in the field of natural product chemistry and pharmacology.

Properties

CAS No.

6199-67-3

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+

InChI Key

IXQKXEUSCPEQRD-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

SMILES

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Appearance

Solid powder

Color/Form

CRYSTALS FROM ABSOLUTE ETHANOL

melting_point

180 - 182 °C

6199-67-3

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cucurbitacin B;  Cuc B;  NSC 49451;  NSC 144154.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin B
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